molecular formula C13H10BrNO3 B8414559 1-(3-Bromophenoxymethyl)-3-nitrobenzene

1-(3-Bromophenoxymethyl)-3-nitrobenzene

Cat. No. B8414559
M. Wt: 308.13 g/mol
InChI Key: QKEQQPQEPCCSSB-UHFFFAOYSA-N
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Patent
US07915411B2

Procedure details

To a solution of 3-nitrobenzyl chloride (1.0 g, 5.83 mmol), 3-bromophenol (1.01 g, 5.83 mmol) and potassium carbonate (806 mg, 5.83 mmol) in acetone (25 mL) was heated to reflux for 23 hours. After cooling the solid was filtered off and the filtrate was concentrated under vacuum to a yellow residue which was dissolved in ethyl acetate (50 mL) and washed with 1N aqueous sodium hydroxide solution (25 mL) and water (25 mL) then dried and concentrated under vacuum to the title compound as a white solid (1.64 g, 91%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
806 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH2:7]Cl)([O-:3])=[O:2].[Br:12][C:13]1[CH:14]=[C:15]([OH:19])[CH:16]=[CH:17][CH:18]=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[N+:1]([C:4]1[CH:11]=[CH:10][CH:9]=[C:6]([CH2:7][O:19][C:15]2[CH:16]=[CH:17][CH:18]=[C:13]([Br:12])[CH:14]=2)[CH:5]=1)([O-:3])=[O:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(CCl)C=CC1
Name
Quantity
1.01 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)O
Name
Quantity
806 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 23 hours
Duration
23 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solid
FILTRATION
Type
FILTRATION
Details
was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum to a yellow residue which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in ethyl acetate (50 mL)
WASH
Type
WASH
Details
washed with 1N aqueous sodium hydroxide solution (25 mL) and water (25 mL)
CUSTOM
Type
CUSTOM
Details
then dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum to the title compound as a white solid (1.64 g, 91%)

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC(=CC=C1)COC1=CC(=CC=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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